WAY-326363
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Overview
Description
WAY-326363 is a chemical compound with the molecular formula C₁₈H₁₇FN₄OS. It is known for its potential use in treating anti-dengue virus infections . The compound has a molecular weight of 356.42 g/mol and is characterized by its unique structure, which includes a benzonitrile group and a pyrrole ring .
Preparation Methods
The synthesis of WAY-326363 involves several steps, starting with the preparation of the benzonitrile intermediate. This intermediate is then reacted with a pyrrole derivative under specific conditions to form the final product. The reaction conditions typically involve the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide . Industrial production methods may involve scaling up these reactions and optimizing the conditions to ensure high yield and purity.
Chemical Reactions Analysis
WAY-326363 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
Scientific Research Applications
WAY-326363 has several scientific research applications:
Chemistry: It is used as a reference compound in various chemical studies to understand its reactivity and interaction with other molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating viral infections.
Industry: This compound is used in the development of antiviral drugs and other pharmaceutical products.
Mechanism of Action
The mechanism of action of WAY-326363 involves its interaction with specific molecular targets in the dengue virus. The compound inhibits the replication of the virus by interfering with its RNA synthesis. This action is mediated through the binding of this compound to viral proteins, which disrupts the normal functioning of the virus .
Comparison with Similar Compounds
WAY-326363 can be compared with other antiviral compounds, such as ribavirin and sofosbuvir. Unlike these compounds, this compound has a unique structure that allows it to specifically target the dengue virus. This specificity makes it a promising candidate for antiviral therapy .
Similar Compounds
- Ribavirin
- Sofosbuvir
- Remdesivir
Properties
IUPAC Name |
2-[2-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-oxoethoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-9-16(13(2)20(12)15-7-8-15)17(21)11-22-18-6-4-3-5-14(18)10-19/h3-6,9,15H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECJDVCVLBUKNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C(=O)COC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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